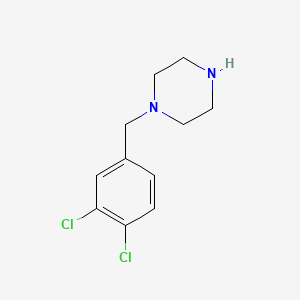
1-(3,4-Dichlorobenzyl)piperazine
Cat. No. B1349916
M. Wt: 245.14 g/mol
InChI Key: PNDSYXGJCWKNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04562189
Procedure details


A mixture of 39.0 g (0.2 moles) of 3,4-dichlorobenzyl chloride, 31.6 g (0.2 moles) of ethyl N-piperazinocarboxylate, 22.0 g (0.21 moles) of anhydrous sodium carbonate and 200 ml of xylene was refluxed for 3 hours using a Dean-Stark trap. Then the mixture was stirred at room temperature for 16 hours, filtered and washed with xylene. The filtrate was evaporated in vacuo and gave a syrup. A 750 ml amount of 4N potassium hydroxide in 95% ethanol was added to the syrup and the mixture was refluxed for 18 hours. The reaction mixture was evaporated to a paste and 250 ml of water was added. The solution was extracted twice with 250 ml of chloroform. The extracts were combined, dried over magnesium sulfate and filtered. The filtrate was evaporated in vacuo and gave a syrup. The syrup was distilled, bp 132°-135° C./0.05 mm of mercury and gave 9.3 g of 1-(3,4-dichlorobenzyl)piperazine as a colorless liquid.






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.CCOC([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=O.C(=O)([O-])[O-].[Na+].[Na+].[OH-].[K+]>C(O)C.C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(CCl)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then the mixture was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with xylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a syrup
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to a paste and 250 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted twice with 250 ml of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a syrup
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The syrup was distilled
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(CN2CCNCC2)C=CC1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 19% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
